Magnolialide

Description

Properties

CAS No. |

72145-13-2 |

|---|---|

Molecular Formula |

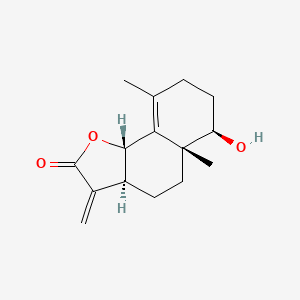

C15H20O3 |

Molecular Weight |

248.32 g/mol |

IUPAC Name |

(3aS,5aR,6R,9bS)-6-hydroxy-5a,9-dimethyl-3-methylidene-4,5,6,7,8,9b-hexahydro-3aH-benzo[g][1]benzofuran-2-one |

InChI |

InChI=1S/C15H20O3/c1-8-4-5-11(16)15(3)7-6-10-9(2)14(17)18-13(10)12(8)15/h10-11,13,16H,2,4-7H2,1,3H3/t10-,11+,13-,15-/m0/s1 |

InChI Key |

STUGAIDUQVESQE-WJNVRWDZSA-N |

SMILES |

CC1=C2C3C(CCC2(C(CC1)O)C)C(=C)C(=O)O3 |

Isomeric SMILES |

CC1=C2[C@@H]3[C@@H](CC[C@]2([C@@H](CC1)O)C)C(=C)C(=O)O3 |

Canonical SMILES |

CC1=C2C3C(CCC2(C(CC1)O)C)C(=C)C(=O)O3 |

Synonyms |

magnolialide |

Origin of Product |

United States |

Scientific Research Applications

Therapeutic Applications

1. Anti-Cancer Activity

Magnolialide has shown promise in cancer treatment due to its ability to induce apoptosis in cancer cells. Research indicates that it can inhibit the proliferation of human leukemia cells, demonstrating a differentiation-inducing effect that makes it a candidate for leukemia therapy . In vitro studies have also revealed its effectiveness against various cancer cell lines, including triple-negative breast cancer and Ewing's sarcoma cells .

2. Anti-Inflammatory Effects

The compound exhibits notable anti-inflammatory properties. It has been shown to inhibit the production of nitric oxide in macrophages stimulated by lipopolysaccharides, thereby reducing inflammation . This mechanism suggests potential applications in treating inflammatory diseases.

3. Antioxidant Properties

this compound has been identified as a potent antioxidant, which may play a role in protecting cells from oxidative stress. This property is particularly relevant in the context of chronic diseases where oxidative damage is a contributing factor .

4. Allergy Treatment

Recent studies indicate that this compound may be effective in managing IgE-mediated hypersensitivity responses, suggesting its potential use in treating allergic conditions .

Case Study 1: Leukemia Treatment

A study conducted on human leukemia cell lines demonstrated that treatment with this compound resulted in significant differentiation and reduced cell viability. The findings suggest that this compound could be developed into a therapeutic agent for leukemia patients .

Case Study 2: Inflammatory Response

In an experimental setup using RAW 264.7 macrophages, this compound was found to significantly decrease nitric oxide production in response to inflammatory stimuli. This supports its potential application in treating inflammatory diseases such as arthritis .

Data Tables

| Mechanism of Action | Description |

|---|---|

| Induction of Apoptosis | Triggers programmed cell death |

| Inhibition of Mediators | Suppresses inflammatory pathways |

| Antioxidant Activity | Neutralizes free radicals |

Comparison with Similar Compounds

Anticancer Activity

Hepatoprotective and Metabolic Effects

- Cichotyboside : Reduces liver toxicity in experimental models, likely through antioxidant mechanisms .

- This compound: Limited data on liver-specific effects but shows broader anti-inflammatory properties .

- 2-Hydroxycinnamaldehyde: No reported hepatoprotective activity.

Pharmacological Mechanisms

| Compound | Mechanism of Action | Biological Target |

|---|---|---|

| This compound | Induces leukemia cell differentiation | Undefined signaling pathways |

| 2-Hydroxycinnamaldehyde | AP-1 inactivation, cell cycle arrest | MAPK/AP-1 axis |

| Cichotyboside | Scavenges free radicals, stabilizes liver cells | Oxidative stress markers |

Efficacy and Limitations

- This compound: Demonstrates specificity for leukemia cells but lacks in vivo data on bioavailability and toxicity .

- 2-Hydroxycinnamaldehyde : Broad anticancer activity but may require structural optimization for stability .

- Cichotyboside : Effective in acute liver injury models but untested in chronic diseases .

Data Tables

Table 1: Comparative Bioactivity Profile

| Compound | Source | Bioactivity | Efficacy (Model) |

|---|---|---|---|

| This compound | Cichorium intybus | Leukemia cell differentiation | Human leukemia cells (in vitro) |

| Cichotyboside | Cichorium intybus | Anti-hepatotoxic | Rat liver injury models |

| 2-Hydroxycinnamaldehyde | Cichorium intybus | Colon cancer cell inhibition | SW620 cells (in vitro) |

Table 2: Structural and Pharmacokinetic Properties

| Compound | Molecular Weight (g/mol) | Solubility | Key Functional Groups |

|---|---|---|---|

| This compound | ~248.3 | Lipophilic | Lactone ring, hydroxyl |

| Cichotyboside | ~500 (estimated) | Hydrophilic | Glycosidic bond, hydroxyls |

| 2-Hydroxycinnamaldehyde | 150.1 | Moderate | Aldehyde, phenolic hydroxyl |

Preparation Methods

Traditional Synthetic Routes

The earliest synthetic methods for magnolol, developed in the mid-20th century, faced challenges such as low yields (25%) and complex purification processes. These routes typically employed p-allylphenol as a starting material, but side reactions and inefficient coupling steps limited their practicality.

Zhang et al.’s Optimized Protocol

A breakthrough came in 2011 when Zhang and Sun introduced a simplified method using 2,2′-biphenol and 1-bromobutane under mild conditions. This approach achieved a 60.2% yield with >98% purity, marking a significant improvement over previous methods. Key reaction parameters included:

| Parameter | Value | Impact on Yield/Purity |

|---|---|---|

| Temperature | 60–80°C | Minimized side reactions |

| Catalyst | K₂CO₃ | Enhanced coupling efficiency |

| Solvent | Dimethylformamide | Improved solubility |

This method remains widely adopted due to its scalability and cost-effectiveness.

Biosynthetic Approaches Using Laccase Enzymes

Identification of MoLAC14 as a Key Enzyme

Recent transcriptomic and enzymatic studies identified MoLAC14, a laccase from M. officinalis, as the primary catalyst for magnolol biosynthesis. MoLAC14 dimerizes chavicol (a phenylpropanoid precursor) through oxidative coupling, achieving a yield of 7 mg/L under initial conditions.

Reaction Optimization

Optimizing substrate concentration, temperature, and pH increased yields to 38 mg/L:

| Condition | Optimal Value | Yield Improvement |

|---|---|---|

| Chavicol concentration | 5 g/L | 38 mg/L |

| Temperature | 60°C | 2.5-fold vs. 25°C |

| pH | 7.5 | Stable enzyme activity |

Molecular dynamics simulations further guided mutagenesis (e.g., L532A mutation), boosting production to 148.83 mg/L.

Derivative Synthesis and Functionalization

Acetylation for Enhanced Bioavailability

Microwave-assisted acetylation of magnolol derivatives (e.g., compounds 5–7) improved metabolic stability. Key steps included:

-

Reagents : Honokiol (2 g, 7.5 mmol), acetic anhydride (1.68 mL), K₂CO₃ (2.06 g).

-

Conditions : 1 h at room temperature in acetone.

-

Outcome : 74% yield for monoacetylated product (compound 5).

Derivatives exhibited enhanced antitumor activity by modulating HER2 and PI3K/Akt pathways.

Formulation Strategies for Therapeutic Use

Q & A

Basic Research Questions

Q. What are the validated methodologies for isolating and purifying Magnolialide from natural sources?

- Methodological Answer: this compound isolation typically employs solvent extraction (e.g., ethanol or methanol) followed by chromatographic techniques like column chromatography or HPLC. Purity assessment requires nuclear magnetic resonance (NMR), mass spectrometry (MS), and high-performance liquid chromatography (HPLC) with UV detection. Ensure solvents are optimized for polarity to maximize yield, and validate purity using spectral data comparisons with existing literature .

Q. What structural characterization techniques are essential for confirming this compound’s identity?

- Methodological Answer: X-ray crystallography, NMR (¹H, ¹³C, and 2D experiments), and MS (HRMS or ESI-MS) are critical. For novel derivatives, computational modeling (e.g., DFT calculations) can validate stereochemistry. Cross-reference spectral data with databases like PubChem or Reaxys to confirm structural integrity .

Q. How can researchers assess the stability of this compound under varying storage conditions?

- Methodological Answer: Conduct accelerated stability studies using thermal (40–60°C), photolytic (UV exposure), and hydrolytic (pH 1–13) stress conditions. Monitor degradation via HPLC and LC-MS, and calculate degradation kinetics using Arrhenius equations. Include controls for humidity and oxygen sensitivity .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in this compound’s reported bioactivity across studies?

- Methodological Answer: Discrepancies may arise from differences in cell lines, purity levels (>95% required), or assay protocols. Conduct dose-response studies across multiple models (e.g., RAW264.7 macrophages for anti-inflammatory activity) and validate using knockout/knockdown approaches. Perform meta-analyses to identify confounding variables (e.g., solvent used in assays) .

Q. How can researchers optimize this compound’s synthetic pathways for scalability?

- Methodological Answer: Employ semi-synthesis from abundant precursors (e.g., parthenolide) using catalytic asymmetric reactions. Monitor reaction efficiency via TLC and optimize catalysts (e.g., organocatalysts for stereoselectivity). Use DOE (Design of Experiments) to balance yield, cost, and environmental impact .

Q. What mechanistic approaches elucidate this compound’s interaction with molecular targets (e.g., NF-κB or MAPK pathways)?

- Methodological Answer: Use SPR (Surface Plasmon Resonance) for binding affinity studies and molecular docking simulations (AutoDock Vina) to predict binding sites. Validate via siRNA silencing or CRISPR-Cas9 gene editing in target pathways. Combine transcriptomic (RNA-seq) and proteomic (LC-MS/MS) profiling for systems-level insights .

Methodological Considerations

- Reproducibility : Document solvent batches, chromatographic gradients, and instrument calibration in supplementary materials to enable replication .

- Statistical Rigor : Use ANOVA with post-hoc tests for multi-group comparisons and report effect sizes (Cohen’s d) to contextualize significance .

- Ethical Compliance : Adhere to ARRIVE guidelines for in vivo studies, including sample size justification and randomization protocols .

Key Challenges and Solutions

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.